molecular formula C10H11B B1273619 2-Bromo-3-(3-methylphenyl)-1-propene CAS No. 731772-18-2

2-Bromo-3-(3-methylphenyl)-1-propene

Cat. No. B1273619
M. Wt: 211.1 g/mol
InChI Key: MXCFJFSCNHKZJW-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(3-methylphenyl)-1-propene" is a brominated propene derivative with a methyl-substituted phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene".

Synthesis Analysis

The synthesis of brominated propene derivatives can involve various methods, including the reaction of dibromophosphaethene with t-butyllithium and chlorotrimethylsilane to afford phosphaallenes, as described in the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes . Additionally, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to give functionalized vinylsilanes, which can be further transformed into furans . These methods highlight the reactivity of brominated propenes towards nucleophiles and electrophiles, which could be applicable to the synthesis of "2-Bromo-3-(3-methylphenyl)-1-propene".

Molecular Structure Analysis

The molecular structure of brominated propenes can be determined using techniques such as electron diffraction and molecular mechanics calculations. For instance, 3-bromo-2-methyl-1-propene predominantly exists as a gauche conformer in the gas phase, with specific bond distances and angles determined by electron diffraction . Similarly, the structure of 2-bromo-3-chloro-1-propene has been elucidated, revealing a mixture of anti and gauche conformers . These studies provide a basis for predicting the molecular geometry and conformational preferences of "2-Bromo-3-(3-methylphenyl)-1-propene".

Chemical Reactions Analysis

Brominated propenes can undergo various chemical reactions, including ring contractions with amines to form new chromophores , and opening of epoxysilanes with cuprates to yield α-trimethylsilyl-alcohols . These reactions demonstrate the versatility of brominated propenes in synthetic chemistry, which could be relevant for the chemical transformations of "2-Bromo-3-(3-methylphenyl)-1-propene".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes can be influenced by their molecular structure. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined, showing the stability of different conformers at various temperatures . Additionally, the thermal stability and decomposition patterns of copolymers derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been studied, providing insights into the thermal behavior of brominated propene derivatives . These findings can help infer the stability and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene" under different conditions.

Scientific Research Applications

1. Enzymatic Inhibition Studies

The compound 2-bromo-3-(p-hydroxyphenyl)-1-propene (a variant of 2-Bromo-3-(3-methylphenyl)-1-propene) acts as a substrate and an inhibitor of dopamine beta-hydroxylase in adrenal medulla, playing a significant role in enzymatic inhibition studies. It demonstrates mechanism-based inhibition, revealing crucial insights into enzyme-substrate interactions and inhibition kinetics (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

2. Organic Synthesis and Regiochemistry

In organic synthesis, 2-Bromo-3-(3-methylphenyl)-1-propene and its derivatives are utilized for studying nucleophilic attacks and regiochemical effects. For instance, 2-bromo Pd-pi-allyl complex, derived from 2,3-Dibromo-1-propene (a related compound), is used to study malonate alkylation and the influence of acetate ion on regiochemistry (Organ, Arvanitis, & Hynes, 2003).

3. Reactivity in SE′ Reactions

The reactivity of 2-Bromo-3-(3-methylphenyl)-1-propene analogs is explored in SE′ reactions with aldehydes. This includes studying radical reactions with α-bromocarbonyl compounds for C-alkylation, providing valuable insights for synthetic organic chemistry (Williams, Shah, Brooks, & Zorn, 2016).

4. Synthesis of Functionalized Vinylsilanes

Another important application is in the synthesis of functionally diverse vinylsilanes. Compounds like 3-bromo-2-trimethylsilyl-1-propene react with various electrophiles, leading to the synthesis of 2-substituted-4-trimethylsilylfurans, showcasing its versatility in organic synthesis (Knockel & Normant, 1984).

5. Use in Synthesis of Phosphaallenes

2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, a related compound, is used in the synthesis of phosphaallenes. This demonstrates its application in more specialized areas of chemical synthesis, such as in the preparation of organophosphorus compounds (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound might also be mentioned.


Future Directions

This could involve discussing potential applications of the compound, areas of research it could be useful in, or ways its synthesis could be improved.


properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCFJFSCNHKZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373721
Record name 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3-methylphenyl)-1-propene

CAS RN

731772-18-2
Record name 1-(2-Bromo-2-propen-1-yl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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